molecular formula C23H49O3PSn B12592670 Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate CAS No. 650612-89-8

Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate

Cat. No.: B12592670
CAS No.: 650612-89-8
M. Wt: 523.3 g/mol
InChI Key: KXNVOPGQUMBBOY-UHFFFAOYSA-N
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Description

Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a heptenyl chain, which is further substituted with a tributylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate typically involves the reaction of a heptenyl halide with diethyl phosphite in the presence of a base. The tributylstannyl group is introduced via a stannylation reaction, where a stannylating agent such as tributyltin hydride is used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphonic acids and their derivatives.

    Reduction: Reduced stannyl compounds.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate and stannyl groups. The phosphonate group can form strong bonds with metal ions, while the stannyl group can participate in organometallic reactions. These interactions enable the compound to act as a catalyst or a reagent in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [1-(tributylstannyl)hept-1-en-1-yl]phosphonate is unique due to its combination of a phosphonate group with a tributylstannyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form strong bonds with metal ions makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

650612-89-8

Molecular Formula

C23H49O3PSn

Molecular Weight

523.3 g/mol

IUPAC Name

tributyl(1-diethoxyphosphorylhept-1-enyl)stannane

InChI

InChI=1S/C11H22O3P.3C4H9.Sn/c1-4-7-8-9-10-11-15(12,13-5-2)14-6-3;3*1-3-4-2;/h10H,4-9H2,1-3H3;3*1,3-4H2,2H3;

InChI Key

KXNVOPGQUMBBOY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(P(=O)(OCC)OCC)[Sn](CCCC)(CCCC)CCCC

Origin of Product

United States

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